molecular formula C14H8F6N4O2S B15003146 8-phenyl-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione

8-phenyl-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B15003146
M. Wt: 410.30 g/mol
InChI Key: QSUSNUODLVWIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a diazino pyrimidine core with phenyl, sulfanylidene, and bis(trifluoromethyl) substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the diazino pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethyl moieties.

Scientific Research Applications

8-Phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Thieno[2,3-d]pyrimidine: Contains a sulfur atom in the ring structure, offering different chemical properties.

    Triazolo[1,5-c]pyrimidine: Features an additional nitrogen atom in the ring, leading to distinct reactivity.

Uniqueness

8-Phenyl-7-sulfanylidene-4,4-bis(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,5-dione is unique due to its combination of phenyl, sulfanylidene, and bis(trifluoromethyl) groups. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C14H8F6N4O2S

Molecular Weight

410.30 g/mol

IUPAC Name

1-phenyl-2-sulfanylidene-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-4,7-dione

InChI

InChI=1S/C14H8F6N4O2S/c15-13(16,17)12(14(18,19)20)7-8(21-10(26)23-12)24(11(27)22-9(7)25)6-4-2-1-3-5-6/h1-5H,(H2,21,23,26)(H,22,25,27)

InChI Key

QSUSNUODLVWIRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=S)C(NC(=O)N3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.